![molecular formula C17H16N2O5S B2379564 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide CAS No. 951956-76-6](/img/structure/B2379564.png)
7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide
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Overview
Description
“7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C17H16N2O5S and a molecular weight of 360.38. It belongs to the class of benzofuran compounds, which are ubiquitous in nature . Most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The chemical structure of benzofuran compounds is composed of fused benzene and furan rings . The compound “7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide” is a derivative of benzofuran, with additional functional groups attached to the benzofuran core.Chemical Reactions Analysis
Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI), and their anticancer activity against the human ovarian cancer cell line A2780 was evaluated .Scientific Research Applications
- Benzofuran derivatives have shown promising anti-tumor properties. Research indicates that some benzofuran compounds exhibit cytotoxic effects against cancer cells . Investigating the specific anti-tumor mechanisms of this compound could provide valuable insights for cancer therapy.
- Some benzofuran derivatives exhibit anti-viral effects. For instance, a recently discovered macrocyclic benzofuran compound demonstrated anti-hepatitis C virus activity . Further research could explore its efficacy against other viral infections.
- A specific benzofuran derivative was designed to inhibit the HIF-1 pathway, which plays a role in tumor protein (p53) regulation . Understanding its impact on HIF-1 could have implications for cancer treatment.
- Novel methods for constructing benzofuran rings have been explored. Researchers have developed unique approaches, such as free radical cyclization cascades, to synthesize complex benzofuran derivatives . Investigating these synthetic routes could lead to the discovery of new drug candidates.
Anti-Tumor Activity
Anti-Viral Activity
Hypoxia-Inducible Factor (HIF-1) Inhibition
Synthetic Chemistry and Drug Prospects
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds have been reported to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines .
Biochemical Pathways
Benzofuran compounds have been reported to have significant effects on various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been reported to have significant inhibitory effects on human cancer cell lines .
Future Directions
Benzofuran compounds, including “7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into potential drug lead compounds .
properties
IUPAC Name |
7-methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-23-14-4-2-3-12-9-15(24-16(12)14)17(20)19-10-11-5-7-13(8-6-11)25(18,21)22/h2-9H,10H2,1H3,(H,19,20)(H2,18,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGSISSWVVCMNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide |
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